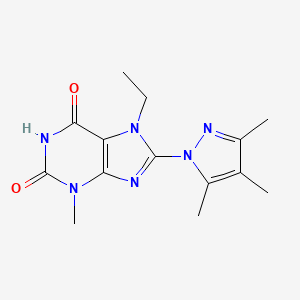

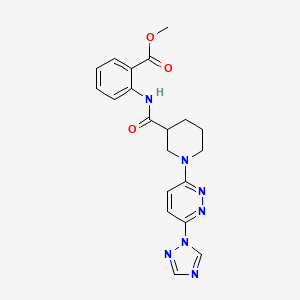

![molecular formula C13H18N2O2S B2890917 N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-04-3](/img/structure/B2890917.png)

N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound. It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives have been extensively studied for their synthesis and structural properties. For instance, a closely related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was synthesized and characterized using X-ray diffraction, revealing significant intra and intermolecular hydrogen bonding, indicating its potential for further chemical modifications and applications (Vasu et al., 2004).

Anti-inflammatory and Antihypertensive Properties

Benzo[b]thiophene derivatives, including those related to the compound , have been explored for their potential anti-inflammatory and antihypertensive properties. For example, specific derivatives have shown efficacy in inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, crucial in inflammatory processes. This includes the compound PD 144795, a benzo[b]thiophene derivative, which demonstrated oral activity in various inflammation models (Boschelli et al., 1995).

Pharmacological Activities

Several pharmacological activities have been attributed to novel thiophene derivatives synthesized from similar compounds. For instance, a series of thiophene derivatives exhibited high antiarrhythmic, serotonin antagonist, and antianxiety activities compared to various control drugs, highlighting the versatility of these compounds in drug development (Amr et al., 2010).

Heterocyclic Synthesis

The compound has also been a key intermediate in the synthesis of various heterocyclic derivatives. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, synthesized using a related compound, were used to yield a variety of nitrogen nucleophiles, leading to the synthesis of multiple heterocyclic compounds (Mohareb et al., 2004). Similarly, 2-aminothiophene-3-carboxamide has been utilized for the synthesis of biologically active, fused heterocyclic derivatives, indicating its significance in pharmaceutical chemistry (Wardakhan et al., 2005).

Adenosine Receptor Allosteric Enhancers

Derivatives of the compound have been evaluated as adenosine A1 receptor allosteric enhancers, with some compounds showing greater potency and efficacy than existing enhancers. This opens up potential applications in neurological and cardiovascular therapies (Nikolakopoulos et al., 2006).

Orientations Futures

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties, including “N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

N-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(17)14-2)8-6-4-5-7-9(8)18-13/h3-7H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPIVIASYVZDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)

![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)

![N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B2890840.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)